2-Piperidinoethyl o-((hexyloxy)methyl)carbanilate hydrochloride
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Overview
Description
2-Piperidinoethyl o-((hexyloxy)methyl)carbanilate hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, an ethyl group, and a carbanilate moiety. This compound is known for its bioactive properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinoethyl o-((hexyloxy)methyl)carbanilate hydrochloride typically involves the reaction of piperidine with ethyl chloroformate to form 2-piperidinoethyl chloroformate. This intermediate is then reacted with o-((hexyloxy)methyl)carbanilic acid to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Piperidinoethyl o-((hexyloxy)methyl)carbanilate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-Piperidinoethyl o-((hexyloxy)methyl)carbanilate hydrochloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding assays.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Piperidinoethyl o-((hexyloxy)methyl)carbanilate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Piperidinoethyl o-((butyloxy)methyl)carbanilate hydrochloride
- 2-Piperidinoethyl o-((octyloxy)methyl)carbanilate hydrochloride
Uniqueness
2-Piperidinoethyl o-((hexyloxy)methyl)carbanilate hydrochloride is unique due to its specific alkyl chain length and the presence of the piperidine ring, which imparts distinct bioactive properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity profiles, making it valuable for specific research applications.
Properties
CAS No. |
80189-41-9 |
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Molecular Formula |
C21H35ClN2O3 |
Molecular Weight |
399.0 g/mol |
IUPAC Name |
2-piperidin-1-ium-1-ylethyl N-[2-(hexoxymethyl)phenyl]carbamate;chloride |
InChI |
InChI=1S/C21H34N2O3.ClH/c1-2-3-4-10-16-25-18-19-11-6-7-12-20(19)22-21(24)26-17-15-23-13-8-5-9-14-23;/h6-7,11-12H,2-5,8-10,13-18H2,1H3,(H,22,24);1H |
InChI Key |
XNDSFQBYVNSJGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOCC1=CC=CC=C1NC(=O)OCC[NH+]2CCCCC2.[Cl-] |
Origin of Product |
United States |
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